2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with a molecular formula of C25H23ClN4O3S and a molecular weight of 494.99 This compound is characterized by its quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
The synthesis of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions, where a suitable chlorophenyl halide reacts with the quinazoline core.
Attachment of the Methylamino Group: The methylamino group can be introduced via reductive amination, where a suitable amine reacts with a carbonyl compound in the presence of a reducing agent.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through thiolation reactions, where a suitable thiol reacts with the quinazoline core.
Attachment of the Dimethoxyphenyl Group:
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the reduction of carbonyl groups or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the dimethoxyphenyl group, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of amide or ester bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound can be investigated for its potential therapeutic applications, such as the development of new drugs or treatments for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, inhibiting or activating their functions.
Modulation of Signaling Pathways: The compound can modulate various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Interaction with DNA or RNA: The compound can interact with DNA or RNA, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide can be compared with other similar compounds, such as:
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib or erlotinib, which are used as anticancer agents.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group, such as chlorpromazine or chlorpheniramine, which are used as antipsychotic or antihistamine agents.
Dimethoxyphenyl Derivatives: Compounds with a dimethoxyphenyl group, such as verapamil or methoxyphenamine, which are used as calcium channel blockers or bronchodilators.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3S/c1-32-18-11-12-22(33-2)21(13-18)28-23(31)15-34-25-29-20-6-4-3-5-19(20)24(30-25)27-14-16-7-9-17(26)10-8-16/h3-13H,14-15H2,1-2H3,(H,28,31)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRWYZNLLHLFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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